molecular formula C11H13N3O3 B14844359 3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide

3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide

Cat. No.: B14844359
M. Wt: 235.24 g/mol
InChI Key: PQOQSMXPDPBRAO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide is an organic compound that features a pyridine ring substituted with cyclopropoxy and methyl groups

Preparation Methods

The synthesis of 3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide typically involves the reaction of pyridine-2,4-dicarboxylic acid with cyclopropyl alcohol and methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. Common conditions include the use of catalysts like palladium or copper.

Scientific Research Applications

3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide can be compared with similar compounds such as:

    3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-dicarboxamide: This compound has additional methyl groups, which may affect its reactivity and biological activity.

    4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide: The position of the substituents on the pyridine ring differs, leading to variations in chemical and physical properties.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-N-methylpyridine-2,4-dicarboxamide

InChI

InChI=1S/C11H13N3O3/c1-13-11(16)7-4-5-14-8(10(12)15)9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16)

InChI Key

PQOQSMXPDPBRAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=NC=C1)C(=O)N)OC2CC2

Origin of Product

United States

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